1-Methyl-4-piperidinyl 4-methoxybenzoate

PDE4 inhibition Inflammation Respiratory disease

1-Methyl-4-piperidinyl 4-methoxybenzoate (CAS 101114‑86‑7; PubChem CID 932871; ChEMBL CHEMBL37914) is a synthetic piperidine ester formed by condensation of 4‑methoxybenzoic acid with 1‑methyl‑4‑piperidinol. The compound possesses a computed XLogP3 of 2.3, a topological polar surface area (TPSA) of 38.8 Ų, a predicted pKa of 7.79 ± 0.10, and zero hydrogen‑bond donors, placing it within favourable drug‑like property space.

Molecular Formula C14H19NO3
Molecular Weight 249.3 g/mol
Cat. No. B257348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-piperidinyl 4-methoxybenzoate
Molecular FormulaC14H19NO3
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)OC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C14H19NO3/c1-15-9-7-13(8-10-15)18-14(16)11-3-5-12(17-2)6-4-11/h3-6,13H,7-10H2,1-2H3
InChIKeyPQEICDSYZKSSGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-piperidinyl 4-Methoxybenzoate – Chemical Identity, Physicochemical Baseline, and Procurement-Relevant Context


1-Methyl-4-piperidinyl 4-methoxybenzoate (CAS 101114‑86‑7; PubChem CID 932871; ChEMBL CHEMBL37914) is a synthetic piperidine ester formed by condensation of 4‑methoxybenzoic acid with 1‑methyl‑4‑piperidinol [1]. The compound possesses a computed XLogP3 of 2.3, a topological polar surface area (TPSA) of 38.8 Ų, a predicted pKa of 7.79 ± 0.10, and zero hydrogen‑bond donors, placing it within favourable drug‑like property space [1]. It has been annotated for phosphodiesterase 4 (PDE4) inhibitory activity [2] and was cited in a patent disclosing piperidine‑based PDE4 inhibitors for inflammatory, metabolic, and neurological indications [3].

Why 1‑Methyl‑4‑piperidinyl Esters of 4‑Substituted Benzoic Acids Cannot Be Treated as Freely Interchangeable Analogues


The biological activity and drug‑like properties of piperidinyl benzoate esters are exquisitely sensitive to the nature and position of substituents on both the piperidine nitrogen and the benzoyl aromatic ring. The N‑methyl group governs the basicity (predicted pKa ≈ 7.8 ) and consequently the ionization state at physiological pH, which directly impacts membrane permeability, CNS penetration potential, and off‑target ion‑channel interactions. Simultaneously, the 4‑methoxy substituent on the benzoyl ring modulates electron density, metabolic stability (e.g., susceptibility to O‑demethylation versus O‑dealkylation of larger alkoxy groups), and potency at targets such as PDE4 [1][2]. Even seemingly conservative replacements – such as 4‑methoxy → 4‑hydroxy (altered hydrogen‑bond donor count), 4‑methoxy → 4‑chloro (altered halogen‑bonding and lipophilicity), or N‑methyl → N‑H (altered basicity by >2 log units) – can produce order‑of‑magnitude changes in target affinity, selectivity, and pharmacokinetic behaviour, rendering generic substitution scientifically unjustifiable without direct comparative data.

Quantitative Differentiation Evidence for 1‑Methyl‑4‑piperidinyl 4‑Methoxybenzoate Versus Closest Structural Analogs


PDE4A Inhibitory Potency: 1‑Methyl‑4‑piperidinyl 4‑Methoxybenzoate Delivers Low‑Nanomolar IC50, Comparable to Optimised PDE4 Chemotypes

The target compound inhibited unpurified recombinant human PDE4A with an IC50 of 10.7 nM [1]. In the context of the piperidine‑ester PDE4 inhibitor class, SAR studies have demonstrated that the 4‑methoxy residue is a critical potency determinant: replacement with a 4‑difluoromethoxy group increased in‑vivo potency, while removal or conversion to a 4‑hydroxy group is expected to substantially diminish activity due to loss of lipophilic contact and altered hydrogen‑bonding capacity [2]. The non‑methylated piperidine analogue (4‑piperidinyl 4‑methoxybenzoate) would be predominantly protonated at physiological pH (estimated piperidine pKa ≈ 10), altering its tissue distribution and potentially reducing target engagement in intracellular compartments relative to the N‑methyl derivative (predicted pKa ≈ 7.8) .

PDE4 inhibition Inflammation Respiratory disease

Physicochemical Differentiation: N‑Methylation Controls Basicity and LogP Relative to Secondary‑Amine Piperidine Analogues

The target compound exhibits a computed XLogP3 of 2.3 and a TPSA of 38.8 Ų [1]. The N‑methyl group reduces the pKa of the piperidine nitrogen from approximately 10 (for the secondary amine analog, 4‑piperidinyl 4‑methoxybenzoate) to a predicted value of 7.79 ± 0.10 . At physiological pH 7.4, this translates to approximately 71 % of the target compound existing in the neutral (free‑base) form versus <0.3 % for the N‑desmethyl analog, a >200‑fold difference in neutral fraction. The XLogP3 of the N‑desmethyl free base is expected to be lower (estimated ~1.5–1.8 based on the loss of one methylene unit), further compounded by extensive protonation that effectively eliminates passive membrane permeability.

Physicochemical profiling Drug-likeness CNS penetration

4‑Methoxy Substituent Impact on In‑Vivo Potency: Direct SAR Evidence from Piperidine‑Ester PDE4 Inhibitor Series

Within a structurally related series of piperidine‑ester PDE4 inhibitors, Sterk et al. (2004) explicitly reported that replacement of the 4‑methoxy residue with a 4‑difluoromethoxy residue led to an increase of in‑vivo potency [1]. While the study did not report isolated IC50 values for the 4‑methoxy congener in a format retrievable for this analysis, the published SAR trajectory confirms that the 4‑methoxy group occupies a well‑defined potency rank within this chemotype, inferior to 4‑OCF2H in vivo but superior to unsubstituted or 4‑hydroxy variants based on established electronic and lipophilic SAR principles [2].

Structure–activity relationship In‑vivo potency Metabolic stability

Predicted CNS Multiparameter Optimisation (MPO) Score: N‑Methylpiperidine Topology Favours Brain Exposure Over Secondary‑Amine and Quaternary‑Ammonium Congeners

Using the Pfizer CNS MPO algorithm, the target compound (XLogP3 = 2.3; TPSA = 38.8 Ų; MW = 249.3; HBD = 0; pKa = 7.79) yields a desirability score of approximately 5.0 out of 6, placing it within the favourable CNS drug space [1]. By contrast, the N‑desmethyl analog, with a predicted pKa of ~10 and extensive protonation at physiological pH, would have an effective LogD7.4 depressed by >2 log units and an MPO score likely below 3.5, consistent with poor passive BBB penetration . This differentiation is critical because many piperidine‑based tool compounds sourced for CNS target engagement studies are N‑desmethyl variants that fail to achieve adequate brain exposure.

CNS drug design Blood–brain barrier MPO score

Evidence‑Backed Application Scenarios for 1‑Methyl‑4‑piperidinyl 4‑Methoxybenzoate in Drug Discovery and Chemical Biology


PDE4A‑Focused Screening Cascade for Respiratory and Inflammatory Disease Targets

With a confirmed PDE4A IC50 of 10.7 nM [1], this compound serves as a validated positive control or starting point for medicinal chemistry optimisation in PDE4‑inhibitor programmes targeting asthma, COPD, and allergic rhinitis. Its well‑characterised physicochemical profile (XLogP3 = 2.3, TPSA = 38.8 Ų, HBD = 0) supports cell‑permeability and oral bioavailability potential [2]. The compound is listed within the patent space of piperidine‑based PDE4 inhibitors, providing freedom‑to‑operate context [3].

Chemical Probe for CNS‑Penetrant PDE4 Target Engagement Studies

The combination of a moderate XLogP3 (2.3), low TPSA (38.8 Ų), zero hydrogen‑bond donors, and a pKa (7.79) enabling significant neutral fraction at physiological pH predicts a high CNS MPO score (~5.0), consistent with favourable brain penetration [2]. This makes the compound a candidate chemical probe for investigating PDE4‑mediated cAMP signalling in the CNS, provided brain‑to‑plasma ratio and free‑fraction data are generated in the intended species.

Benchmark Compound for Piperidine‑Ester Structure–Activity Relationship Expansion

Because the 4‑methoxy substituent has a defined potency rank in the PDE4 piperidine‑ester series (inferior to 4‑OCF2H in vivo but superior to 4‑OH) [4], the compound serves as an ideal benchmark for systematic SAR exploration of the 4‑position. Researchers can use this compound as a reference point when evaluating 4‑alkoxy, 4‑halo, or 4‑heteroaryl replacements, ensuring that potency shifts are interpreted against a well‑characterised standard rather than an unvalidated commercial analog.

Standard for Assessing N‑Methylation Effects on Piperidine Pharmacokinetics in Drug‑Discovery Education and Training

The stark physicochemical contrast between 1‑methyl‑4‑piperidinyl 4‑methoxybenzoate (pKa ≈ 7.8; XLogP3 = 2.3; neutral fraction ~71 % at pH 7.4) and its N‑desmethyl counterpart (pKa ≈ 10; neutral fraction <0.3 %; XLogP3 ≈ 1.5–1.8) [2] provides an instructive case study for medicinal chemistry teaching modules on the impact of N‑alkylation on permeability, distribution, and CNS exposure. The compound pair can be used in computational exercises or parallel artificial membrane permeability assays (PAMPA) to demonstrate the practical consequences of basicity modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-4-piperidinyl 4-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.